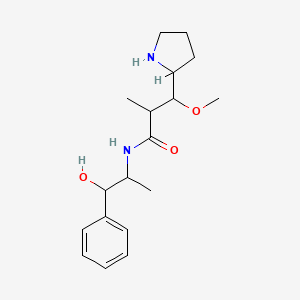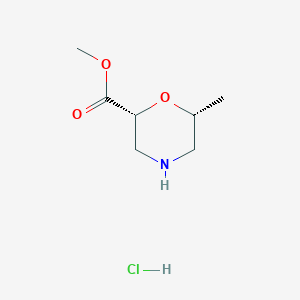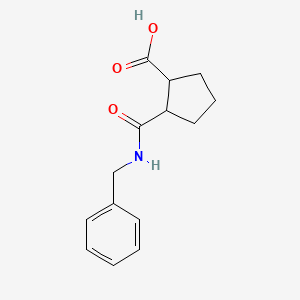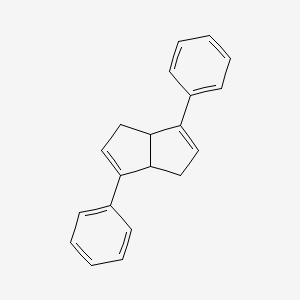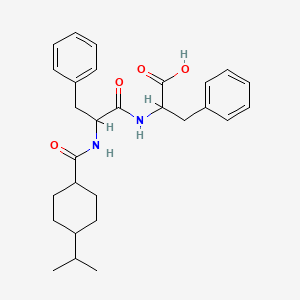
D-PhenylalanylNateglinide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-PhenylalanylNateglinide is a synthetic compound that combines the properties of D-phenylalanine and nateglinide. D-phenylalanine is an enantiomer of phenylalanine, an essential amino acid, while nateglinide is an oral hypoglycemic agent used to manage type 2 diabetes. The combination of these two compounds aims to leverage their individual benefits, potentially offering unique therapeutic advantages.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-PhenylalanylNateglinide involves several steps, starting with the preparation of D-phenylalanine. One efficient method for producing enantiopure D-phenylalanine is through asymmetric resolution using immobilized phenylalanine ammonia-lyase from Rhodotorula glutinis . This process ensures high optical purity and yield.
Nateglinide can be synthesized through a series of chemical reactions involving the formation of its core structure, followed by the introduction of specific functional groups. The final step involves coupling D-phenylalanine with nateglinide under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions: D-PhenylalanylNateglinide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
D-PhenylalanylNateglinide has diverse applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its therapeutic potential in managing diabetes and other metabolic disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
Wirkmechanismus
The mechanism of action of D-PhenylalanylNateglinide involves its interaction with specific molecular targets and pathways. Nateglinide primarily acts by stimulating insulin secretion from pancreatic beta cells, thereby lowering blood glucose levels . D-phenylalanine may enhance this effect by modulating neurotransmitter levels, potentially improving metabolic control and reducing pain through the inhibition of endorphin-degrading enzymes .
Vergleich Mit ähnlichen Verbindungen
L-Phenylalanine: An enantiomer of phenylalanine with different biological effects.
DL-Phenylalanine: A racemic mixture of D- and L-phenylalanine.
Repaglinide: Another oral hypoglycemic agent with a similar mechanism of action to nateglinide.
Uniqueness: D-PhenylalanylNateglinide is unique due to its combined properties, potentially offering enhanced therapeutic benefits compared to its individual components. Its dual action on insulin secretion and neurotransmitter modulation sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C28H36N2O4 |
|---|---|
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
3-phenyl-2-[[3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C28H36N2O4/c1-19(2)22-13-15-23(16-14-22)26(31)29-24(17-20-9-5-3-6-10-20)27(32)30-25(28(33)34)18-21-11-7-4-8-12-21/h3-12,19,22-25H,13-18H2,1-2H3,(H,29,31)(H,30,32)(H,33,34) |
InChI-Schlüssel |
XMXSUTQQSCOJBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



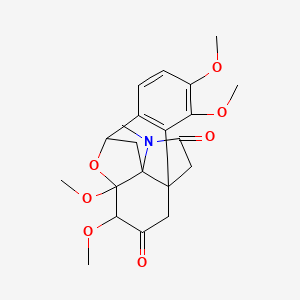

![[1R-(2-endo,3-exo)]-3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-acetic acid](/img/structure/B12291015.png)
![4-[[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B12291016.png)
![11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene](/img/structure/B12291023.png)
